

# Application Note: Dihydroartemisinin (DHA) Encapsulation in Liposomes for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Dihydroartemisinin |           |
| Cat. No.:            | B7886835           | Get Quote |

#### Introduction

**Dihydroartemisinin** (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial agent that has demonstrated significant anticancer properties across a wide range of cancer types.[1][2] Its therapeutic potential, however, is often limited by poor water solubility, a short biological half-life, and non-specific biodistribution.[2][3] To overcome these limitations, encapsulation within nanoscale drug delivery systems, particularly liposomes, has emerged as a promising strategy.[2][4]

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophobic and hydrophilic drugs.[5][6] They offer numerous advantages, including improved drug solubility, enhanced stability, and the ability to modify drug release profiles.[2] Furthermore, liposomal surfaces can be engineered for targeted delivery to tumor tissues. This can be achieved through:

- Passive Targeting: Exploiting the Enhanced Permeability and Retention (EPR) effect, where
  nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and
  poor lymphatic drainage.[6][7] PEGylation (coating with polyethylene glycol) of liposomes
  helps prolong circulation time, enhancing the EPR effect.[4]
- Active Targeting: Functionalizing the liposome surface with specific ligands (e.g., antibodies, peptides, or small molecules like mannose) that bind to receptors overexpressed on cancer



cells.[5][6][8] This increases cellular uptake and localizes the therapeutic effect.[9][10]

This document provides detailed protocols for the preparation and characterization of DHA-loaded liposomes, as well as methods for evaluating their in vitro efficacy.

# **Experimental Protocols**

# Protocol 1: Preparation of DHA-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of conventional or targeted liposomes encapsulating DHA using the well-established thin-film hydration method.[2][9]

#### Materials:

- Dihydroartemisinin (DHA)
- Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
- Cholesterol (Chol)
- For PEGylated/Stealth Liposomes: DSPE-PEG2000[2][9]
- For Targeted Liposomes: A functionalized lipid (e.g., DSPE-PEG2000-Mannose)[9]
- Organic Solvents: Chloroform, Methanol (analytical grade)
- Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or 5% Glucose Solution[9]
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (e.g., 200 nm pore size)

#### Procedure:



- Lipid Film Formation: a. Dissolve DHA, phospholipids, cholesterol, and any functionalized lipids (e.g., SPC/Chol/DSPE-PEG<sub>2000</sub>-Mannose at a molar ratio of 27:11:0.6) in a chloroform/methanol mixture in a round-bottom flask.[9] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to 40-50°C.[2][9] d. Evaporate the organic solvents under reduced pressure until a thin, dry lipid film forms on the inner wall of the flask. e. Dry the film further under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove any residual solvent.
- Hydration: a. Add the pre-warmed (40-50°C) aqueous hydration buffer to the flask. b. Agitate the flask by hand or using a mechanical shaker until the lipid film is fully suspended, forming a dispersion of multilamellar vesicles (MLVs).[2]
- Size Reduction (Sonication & Extrusion): a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator. b. For a more uniform size distribution, subsequently extrude the suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 200 nm) using a mini-extruder.[9]
- Purification: a. Remove unencapsulated DHA by dialysis (using a dialysis membrane with an appropriate molecular weight cut-off) against the hydration buffer or by size-exclusion chromatography.
- Storage: a. Store the final liposomal suspension at 4°C for further characterization and use.

# Protocol 2: Physicochemical Characterization of DHA-Loaded Liposomes

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of size distribution). Laser Doppler Electrophoresis is used to determine the zeta potential (a measure of surface charge and colloidal stability).[11]
- Procedure:
  - Dilute the liposome suspension in the original hydration buffer or 10 mM HEPES buffer (pH 7.4).[11]



- Transfer the diluted sample to a cuvette.
- Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., a Malvern Zetasizer).
- Perform measurements in triplicate at a fixed angle (e.g., 90°) and temperature (e.g., 25°C).[11]
- 2. Encapsulation Efficiency (EE%):
- Principle: EE% is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the liposomes from the unencapsulated (free) drug and quantifying the drug in one or both fractions.
- Procedure:
  - Separate the liposomes from the aqueous phase containing free DHA using a method like ultracentrifugation or size-exclusion chromatography.
  - Lyse the separated liposomes using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated DHA.
  - Quantify the amount of DHA in the lysate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
  - Calculate the EE% using the following formula: EE% = (Amount of encapsulated DHA / Total initial amount of DHA) x 100

# **Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)**

- Principle: This colorimetric assay measures the metabolic activity of cells, which is
  proportional to the number of viable cells, to assess the cytotoxic effects of the DHA
  formulations.
- Procedure:
  - Seed cancer cells (e.g., MCF-7 or HCT8/ADR) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][9]



- Prepare serial dilutions of free DHA, DHA-loaded liposomes, and empty (blank) liposomes in the cell culture medium.
- Remove the old medium from the cells and add the different treatment formulations.
   Include wells with untreated cells as a control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
- Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
- Calculate cell viability relative to the untreated control and determine the IC<sub>50</sub> (the concentration that inhibits 50% of cell growth).

## **Protocol 4: Cellular Uptake Analysis by Flow Cytometry**

Principle: To quantify the internalization of liposomes into cancer cells, a fluorescent dye
(e.g., FITC) can be encapsulated in the liposomes or a fluorescently-labeled lipid can be
incorporated into the bilayer. The fluorescence intensity inside the cells is then measured by
flow cytometry.

#### Procedure:

- Prepare fluorescently labeled liposomes (e.g., encapsulating a fluorescent dye or using a labeled lipid).
- Seed cells (e.g., MDA-MB-231) into 6-well plates and allow them to attach.
- Treat the cells with the fluorescently labeled liposomes for various time intervals (e.g., 0.5, 1, 2, 4 hours).[9]



- After incubation, wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
- Harvest the cells by trypsinization and resuspend them in PBS.
- Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity per cell, which corresponds to the level of liposome uptake.

# **Data Presentation**

Quantitative data from characterization and in vitro studies should be summarized for clear comparison.

Table 1: Physicochemical Properties of DHA-Loaded Liposomes

| Formulation                             | Mean Diameter<br>(nm) | PDI   | Zeta Potential<br>(mV) | Encapsulation<br>Efficiency (%) |
|-----------------------------------------|-----------------------|-------|------------------------|---------------------------------|
| Conventional<br>DHA<br>Liposomes        | 100 - 200             | < 0.2 | -10 to -30             | ~71[2]                          |
| Stealth<br>(PEGylated)<br>DHA Liposomes | 100 - 200             | < 0.2 | -5 to -15              | ~69[2]                          |
| Mannosylated<br>DHA-Dox<br>Liposomes    | 158.8[9]              | < 0.2 | -15.8[9]               | > 85                            |

 $|\beta$ -sitosterol Stabilized Nanoliposomes |< 200[12][13] |< 0.3 | -30 to -40 | ~87[12][13] |

Table 2: In Vitro Efficacy of DHA Formulations



| Cell Line                                     | Formulation                            | IC₅₀ Value (μg/mL)          | Key Finding                                                         |
|-----------------------------------------------|----------------------------------------|-----------------------------|---------------------------------------------------------------------|
| HCT8/ADR (Drug-<br>Resistant Colon<br>Cancer) | Free Doxorubicin +<br>DHA              | > 1.0                       | Moderate<br>cytotoxicity                                            |
| HCT8/ADR (Drug-<br>Resistant Colon<br>Cancer) | Mannosylated<br>Liposomes<br>(Dox+DHA) | 0.073[9]                    | Significantly enhanced cytotoxicity, overcoming drug resistance.[9] |
| MCF-7 (Breast<br>Cancer)                      | Free DHA                               | Concentration-<br>dependent | Cytotoxicity confirmed.[2]                                          |

| MCF-7 (Breast Cancer) | DHA Liposomes | Concentration-dependent | Modified release of DHA after cellular uptake confirmed.[2] |

# Visualizations: Workflows and Mechanisms Mechanism of Action: DHA Signaling Pathways

DHA exerts its anticancer effects by modulating multiple cellular signaling pathways.[1][14] A primary target is the mammalian target of rapamycin (mTOR) pathway, a crucial regulator of cell growth, proliferation, and survival.[15][16] DHA has been shown to be a potent inhibitor of the mTORC1 complex.[15][16] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest. Additionally, DHA can influence other critical pathways, including the PI3K/AKT pathway, and induce apoptosis through both mitochondrial and death receptor-mediated routes.[14][17]

// Nodes dha [label="DHA-Liposome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mtorc1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; s6k1 [label="p70S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; eif4ebp1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"];

proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];



// Edges dha -> mtorc1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; dha -> pi3k [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];

pi3k -> akt [arrowhead=normal]; akt -> mtorc1 [arrowhead=normal]; mtorc1 -> s6k1 [arrowhead=normal]; mtorc1 -> eif4ebp1 [arrowhead=normal];

s6k1 -> proliferation [arrowhead=normal]; eif4ebp1 -> proliferation [arrowhead=tee];

mtorc1 -> proliferation [style=invis]; // for layout dha -> apoptosis [arrowhead=normal, color="#34A853", style=bold, label="Induces"];

// Grouping for clarity {rank=same; pi3k; akt;} {rank=same; s6k1; eif4ebp1;} } } Caption: Simplified signaling pathway for DHA's anticancer activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MOF nanoparticles with encapsulated dihydroartemisinin as a controlled drug delivery system for enhanced cancer therapy and mechanism analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Development of nanoscale drug delivery systems of dihydroartemisinin for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes: Innovative Systems for Targeted Drug Delivery [wisdomlib.org]
- 7. Targeted liposomal drug delivery: a nanoscience and biophysical perspective Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 8. preprints.org [preprints.org]

### Methodological & Application





- 9. Codelivery of dihydroartemisinin and doxorubicin in mannosylated liposomes for drugresistant colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Docosahexaenoic acid liposomes for targeting chronic inflammatory diseases and cancer: an in vitro assessment PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DHA loaded nanoliposomes stabilized by β-sitosterol: Preparation, characterization and release in vitro and vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Herbal Medicine Dihydroartemisinin Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- To cite this document: BenchChem. [Application Note: Dihydroartemisinin (DHA) Encapsulation in Liposomes for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7886835#dihydroartemisinin-encapsulation-in-liposomes-for-targeted-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com